N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-13-14-19(25)24(23-15)16(2)21(26)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSKRDPQBSRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 347.418 g/mol. The compound features a benzhydryl group and a pyridazinone moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.418 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the benzhydryl amine and the coupling with the pyridazinone derivative. Optimization of reaction conditions is critical for achieving high yields and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in inhibiting specific enzymes or interacting with cellular receptors. Preliminary studies suggest that modifications in the substituents on the pyridazinone ring can significantly affect binding affinity and selectivity towards target proteins.
The mechanism of action for this compound is primarily based on its interaction with biological targets, such as enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Case Studies
- In Vitro Studies : A study evaluated the HDAC inhibitory activity of similar compounds and found that modifications to the pyridazinone structure enhanced potency against various cancer cell lines, including Hut78 and K562 cells. These findings suggest that N-benzhydryl derivatives could be promising candidates for further development as anticancer agents .
- In Vivo Studies : Animal models have been utilized to assess the antitumor efficacy of compounds related to this compound. In one study, a related compound demonstrated significant tumor growth inhibition in xenograft models, indicating potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Related Pyridazinone Derivatives
Structural and Functional Modifications
Pyridazinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Activity: Compound 84 () shares the pyridazinone-propanamide backbone but incorporates a 4-bromophenyl and 3-methoxybenzyl group. These electron-withdrawing and donating groups may enhance anti-inflammatory activity compared to the benzhydryl group, which offers steric bulk .
Melting points (e.g., 173–175°C for 6i) correlate with crystallinity and stability, which are critical for formulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide and its analogs?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone derivatives are often prepared by refluxing precursors in methanol or dichloromethane (DCM) with bases like K₂CO₃. Purification typically involves column chromatography using DCM-MeOH gradients (0–4%) . Structural confirmation relies on ESI-MS for molecular weight validation and IR/NMR spectroscopy to identify carbonyl (C=O, ~1660 cm⁻¹) and aromatic proton signals (δ 6.7–7.4 ppm in ¹H NMR) .
Q. How is the structural integrity of This compound validated?
- Methodology : Use a combination of:
- Spectroscopy : IR for functional groups (e.g., C=O, NH), ¹H/¹³C NMR for proton environments and carbon backbone .
- Mass spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]⁺ peaks) .
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve bond lengths and angles .
Advanced Research Questions
Q. How do substituent modifications on the pyridazinone core influence biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenated aryl groups, alkyl chains) and testing them in bioassays. For instance:
- Anti-inflammatory activity: Compare analogs with 3-methoxybenzyl vs. 4-chlorobenzyl substituents using heat-induced hemolysis assays .
- Enzyme inhibition: Evaluate alpha-glucosidase inhibition to assess anti-diabetic potential .
- Key finding: Bulkier substituents (e.g., benzhydryl) may enhance lipophilicity and membrane permeability, affecting bioavailability .
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?
- Methodology :
- Control experimental variables : Ensure consistent assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC) .
- Cross-validate models : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent inflammation models) results .
- Leverage computational tools : Use molecular docking to predict binding affinities to targets like COX-2 or alpha-glucosidase, reconciling discrepancies between structural and functional data .
Q. What mechanistic insights exist for the anti-inflammatory activity of This compound?
- Methodology :
- In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines .
- Pathway analysis : Use Western blotting to assess NF-κB or MAPK pathway modulation .
- Comparative studies : Benchmark against known NSAIDs (e.g., indomethacin) to identify shared or unique mechanisms .
Q. How can crystallographic data improve understanding of this compound’s reactivity?
- Methodology :
- Perform single-crystal X-ray diffraction to determine bond angles and electron density distribution, clarifying resonance stabilization of the pyridazinone ring .
- Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
